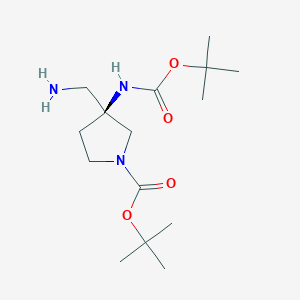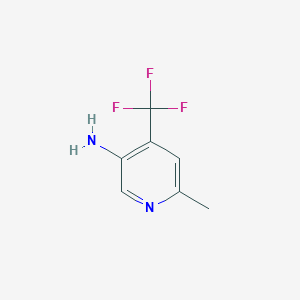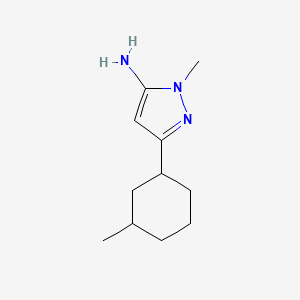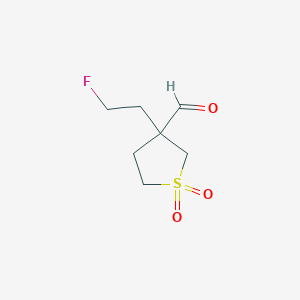
3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organofluorine compound characterized by the presence of a fluoroethyl group and a thiolane ring with a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a thiolane derivative, is reacted with a fluoroethylating agent under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process typically includes the preparation of intermediates followed by their sequential transformation into the final product. Automation and optimization of reaction conditions are crucial to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid.
Reduction: Formation of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-methanol.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The thiolane ring and carbaldehyde group may also contribute to the compound’s reactivity and specificity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluoroethyl)piperidine: Another organofluorine compound with a similar fluoroethyl group but a different ring structure.
1,2,4-Triazole-containing compounds: These compounds also contain nitrogen heterocycles and are used in various pharmaceutical applications.
Uniqueness
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a fluoroethyl group, a thiolane ring, and a carbaldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H11FO3S |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(2-fluoroethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H11FO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2 |
InChI-Schlüssel |
OYNZHJHPHWLXSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1(CCF)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


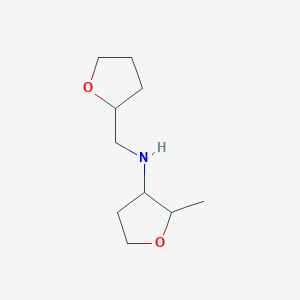
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
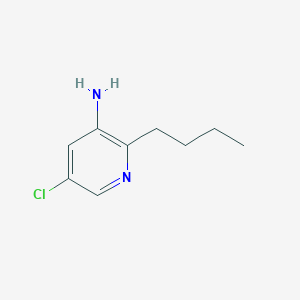
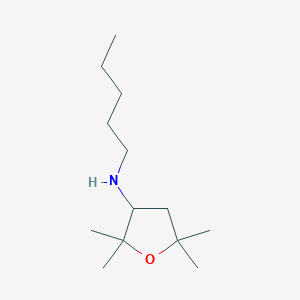
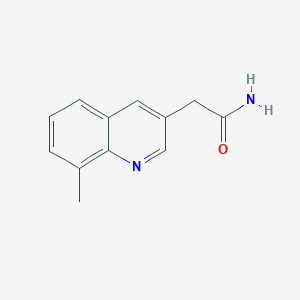

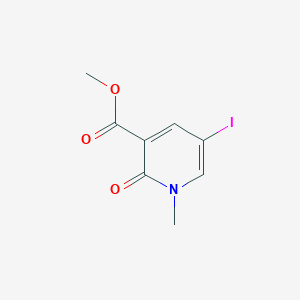
![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
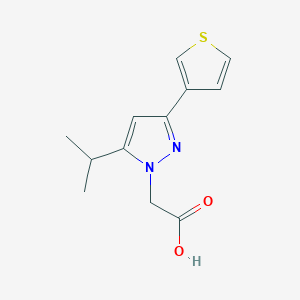
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
